molecular formula C6H7ClN2O4 B1292723 4-Amino-6-nitroresorcinol hydrochloride CAS No. 883566-55-0

4-Amino-6-nitroresorcinol hydrochloride

Cat. No.: B1292723
CAS No.: 883566-55-0
M. Wt: 206.58 g/mol
InChI Key: VXFGTUHRHMFGMQ-UHFFFAOYSA-N
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Description

4-Amino-6-nitroresorcinol hydrochloride is an organic compound with the chemical formula C6H6N2O5 · HCl. It is a colorless crystalline solid that is highly soluble in water and exhibits certain stability in aqueous solutions. This compound is known for its significant chemical properties, including electrophilic substitution reactions, acidity, and basicity .

Biochemical Analysis

Biochemical Properties

4-Amino-6-nitroresorcinol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with meta-cleavage dioxygenase, an enzyme isolated from cell extracts of Bordetella species . This interaction is crucial for the compound’s inhibitory effects on the enzyme, which can influence various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with meta-cleavage dioxygenase can lead to alterations in metabolic flux and metabolite levels, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits meta-cleavage dioxygenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure can lead to degradation and potential changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . It is important to determine the optimal dosage to minimize toxicity while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as meta-cleavage dioxygenase, influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-6-nitroresorcinol hydrochloride involves a two-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the controlled reduction of 4,6-dinitroresorcinol, avoiding the formation of by-products such as 4,6-diaminoresorcinol. The use of inexpensive catalysts and the recovery of solvents through rectification make the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-nitroresorcinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-6-nitroresorcinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and photosensitive materials.

    Biology: The compound is utilized in the preparation of certain biological stains and markers.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs with specific biological activities.

    Industry: The compound is employed in the production of pesticides and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3-benzenediol (4-aminoresorcinol): A precursor in the synthesis of 4-Amino-6-nitroresorcinol hydrochloride.

    4,6-Dinitroresorcinol: An intermediate in the synthesis process.

    4,6-Diaminoresorcinol: A reduction product of this compound

Uniqueness

This compound is unique due to its dual functional groups (amino and nitro), which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-amino-6-nitrobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGTUHRHMFGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647537
Record name 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883566-55-0
Record name 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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